![molecular formula C9H6BrNS B092122 4-Bromo-3-phenylisothiazole CAS No. 16187-94-3](/img/structure/B92122.png)
4-Bromo-3-phenylisothiazole
Overview
Description
4-Bromo-3-phenylisothiazole is a chemical compound with the molecular formula C9H6BrNS . It has a molecular weight of 240.12 .
Synthesis Analysis
The synthesis of 4-Bromo-3-phenylisothiazole involves a regiocontrolled preparation of triarylisothiazoles. 3-Halo-5-phenylisothiazole-4-carbonitriles are converted into the corresponding 4-bromo derivatives via a Hunsdiecker strategy . The 4-iodo analogues are prepared via a Hoffmann and Sandmeyer strategy .Molecular Structure Analysis
The molecular structure of 4-Bromo-3-phenylisothiazole is represented by the InChI key: CAKMTNUERSGKHB-UHFFFAOYSA-N .Chemical Reactions Analysis
Regioselective Suzuki, Stille, and Negishi reactions occur at C-4 with both the 4-bromo- and 4-iodoisothiazoles . The 4-bromo-3-iodo-5-phenylisothiazole gives the regiospecific palladium catalysed Ullmann-type reaction product .Scientific Research Applications
4-Bromo-3-phenylisothiazole and its derivatives show a range of fragmentation patterns in mass spectra, influenced by the nature of substituents at the 4-position, including migrations of bromo and cyano groups to phenyl-containing fragment ions (Naito, 1968).
These compounds are used in the preparation of various carboxylic acids and their derivatives, which have potential applications in different fields of organic and pharmaceutical chemistry (Naito et al., 1968).
In the context of C-C coupling chemistry, 4-bromo derivatives of isothiazoles have been synthesized and used for regiocontrolled preparation of triarylisothiazoles, demonstrating their utility in organic synthesis (Christoforou & Koutentis, 2007).
4-Bromo-3-phenylisothiazole derivatives can be converted into pyrazoles using hydrazine, a reaction that has been investigated for its potential applications in organic synthesis and pharmaceuticals (Ioannidou & Koutentis, 2009).
A study on the structural, topological, and vibrational properties of isothiazole derivatives with antiviral activities has been conducted, highlighting their potential in the development of new antiviral drugs (Romani et al., 2015).
The compounds have been investigated for their antimicrobial properties, with some derivatives showing potential as novel inhibitors of HIV replication (Cutrì et al., 2004).
Future Directions
properties
IUPAC Name |
4-bromo-3-phenyl-1,2-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-12-11-9(8)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKMTNUERSGKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC=C2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347043 | |
Record name | 4-Bromo-3-phenylisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-phenylisothiazole | |
CAS RN |
16187-94-3 | |
Record name | 4-Bromo-3-phenylisothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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